molecular formula C24H26N6O3S B6532353 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide CAS No. 1019099-24-1

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B6532353
CAS No.: 1019099-24-1
M. Wt: 478.6 g/mol
InChI Key: IOGCCZKNBXIWRF-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and an aniline-linked 4-methoxy-2,3-dimethylbenzenesulfonamide group.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S/c1-15-14-16(2)30(28-15)24-13-12-23(26-27-24)25-19-6-8-20(9-7-19)29-34(31,32)22-11-10-21(33-5)17(3)18(22)4/h6-14,29H,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGCCZKNBXIWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=C(C=C4)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its biological significance. The presence of the pyrazole and pyridazine moieties contributes to its pharmacological properties. The molecular formula is C22H26N6O3SC_{22}H_{26}N_{6}O_{3}S with a molecular weight of approximately 438.55 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses.

Target Interactions

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

Recent studies have evaluated the compound's efficacy using various in vitro assays:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.50Apoptosis induction
A549 (Lung Cancer)26.00Cell cycle arrest
Hep-2 (Laryngeal)3.25Cytotoxicity through mitochondrial disruption
P815 (Mastocytoma)17.82Apoptosis via caspase activation

These results indicate that the compound exhibits significant cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Efficacy

A study by Bouabdallah et al. demonstrated that derivatives similar to the target compound exhibited notable cytotoxicity against cancer cell lines such as Hep-2 and P815, with IC50 values indicating strong potential for further development as therapeutic agents .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may also possess anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives sharing pyridine, pyridazine, or pyrimidine cores, as well as substituted pyrazole or triazole groups. Key structural and physicochemical differences are highlighted.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name / ID Core Heterocycle Key Substituents Sulfonamide Substituent Reference
Target Compound Pyridazine 6-(3,5-Dimethyl-1H-pyrazol-1-yl), 4-methoxy-2,3-dimethylbenzene 4-Methoxy-2,3-dimethylbenzene N/A
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) Pyridine 4-Butyl-3,5-dimethylpyrazole, 4-chlorophenyl carbamoyl 4-Chlorophenyl carbamoyl [1]
Methyl N-[4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]sulfonyl-N′-cyanocarbamimidothioate (22) Pyridine 4-Butyl-3,5-dimethylpyrazole, cyano carbamimidothioate Methyl cyanocarbamimidothioate [3]
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine Fluorinated chromen-4-one, methyl group N-Methylbenzenesulfonamide [4]
N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide Pyridazine 3,5-Dimethylpyrazole, phenylmethanesulfonamide Phenylmethanesulfonamide [7]

Key Observations:

Core Heterocycle Influence :

  • The pyridazine core in the target compound and provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine (one nitrogen) in or pyrazolopyrimidine in . This may improve binding to targets with polar active sites .
  • Pyridazine’s electron-deficient nature could reduce aromatic stacking compared to pyridine but increase dipole interactions.

Methyl and methoxy groups in the target compound enhance lipophilicity (logP) relative to the cyanocarbamimidothioate in , which may improve membrane permeability.

Synthetic Accessibility :

  • Yields for analogs range widely (28–76%), with lower yields in complex systems like , likely due to steric hindrance from the chromen-4-one moiety. The target compound’s synthesis would require optimizing coupling reactions between pyridazine and sulfonamide intermediates.

Hydrogen-Bonding Patterns :

  • Sulfonamide NH and SO₂ groups in all compounds participate in hydrogen bonding, critical for crystal packing (as analyzed via SHELX ) and target interactions. The methoxy group in the target compound may act as an additional hydrogen-bond acceptor .

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